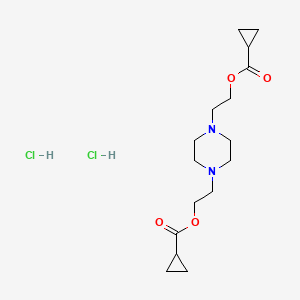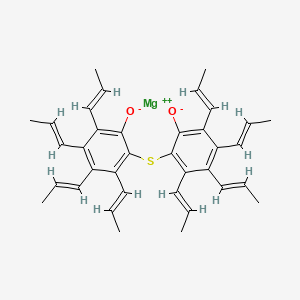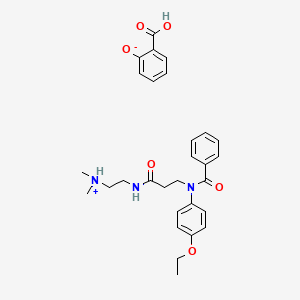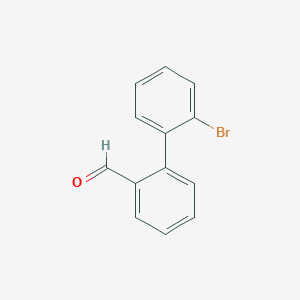
2'-Bromobiphenyl-2-Carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromobiphenyl-2-Carboxaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is attached to one of the phenyl rings, and an aldehyde group is attached to the other
Synthetic Routes and Reaction Conditions:
-
From 2-Iodobenzaldehyde and 2-Bromophenylboronic Acid:
- The synthesis involves a Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction mixture is heated to facilitate the coupling process .
-
From 2-Bromobiphenyl:
- Another method involves the bromination of biphenyl followed by formylation. The bromination is carried out using bromine in the presence of a catalyst, and the formylation is achieved using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid .
Industrial Production Methods:
- Industrial production methods for 2’-Bromobiphenyl-2-Carboxaldehyde typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
-
Oxidation:
- 2’-Bromobiphenyl-2-Carboxaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction:
-
Substitution:
- The bromine atom in 2’-Bromobiphenyl-2-Carboxaldehyde can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: 2’-Bromobiphenyl-2-Carboxylic Acid.
Reduction: 2’-Bromobiphenyl-2-Methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Bromobiphenyl-2-Carboxaldehyde has a wide range of applications in scientific research:
-
Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
-
Biology:
-
Medicine:
-
Industry:
Wirkmechanismus
The mechanism by which 2’-Bromobiphenyl-2-Carboxaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
-
2-Bromobiphenyl:
-
2-Iodobiphenyl-2-Carboxaldehyde:
- Similar structure but with an iodine atom instead of bromine. The iodine atom can make the compound more reactive in certain substitution reactions .
Uniqueness:
Eigenschaften
Molekularformel |
C13H9BrO |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
2-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H |
InChI-Schlüssel |
KVIXOIASIRYKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
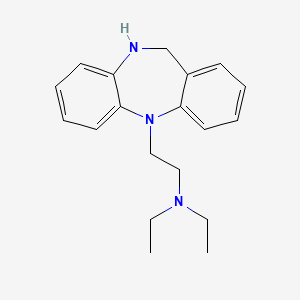


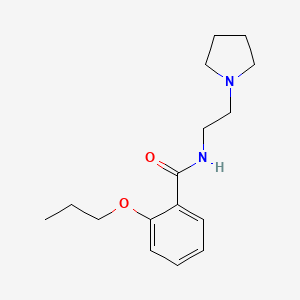
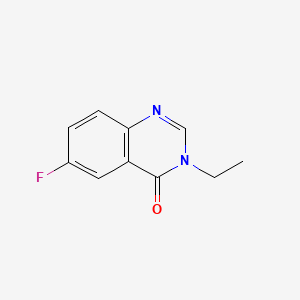
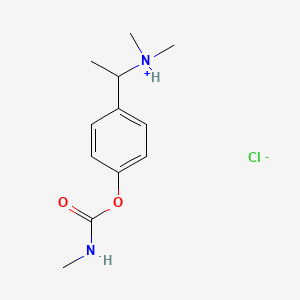

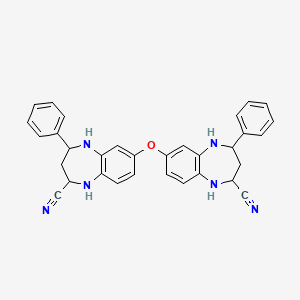

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
